5-Methoxybenzo[d]isothiazol-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NO2S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
5-methoxy-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO2S/c1-11-5-2-3-7-6(4-5)8(10)9-12-7/h2-4H,1H3,(H,9,10) |
InChI Key |
GNXMAEFZIPLDJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SNC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxybenzo D Isothiazol 3 2h One and Its Derivatives
Classical Synthetic Approaches and their Mechanistic Pathways
Traditional methods for synthesizing the benzisothiazolinone core often rely on multi-step processes involving condensation, cyclization, and halogenation reactions.
Condensation and Intramolecular Cyclization Reactions
A primary classical route involves the intramolecular cyclization of 2-mercaptobenzamide derivatives. In this approach, the key step is the formation of an N–S bond to close the five-membered isothiazole (B42339) ring. This transformation is typically achieved through oxidative dehydrogenative cyclization. For instance, 2-mercaptobenzamides can undergo this cyclization to provide various benzo[d]isothiazol-3(2H)-ones in high yields. nih.gov The reaction mechanism involves the removal of hydrogen atoms from the thiol (-SH) and amide (-NH) groups, followed by the formation of the crucial nitrogen-sulfur bond.
Halogenation-Mediated Annulation Processes
Annulation processes starting from halogenated precursors are another cornerstone of classical synthesis. In these methods, readily available 2-halobenzamides (where the halogen is typically bromine or iodine) are reacted with a sulfur source to construct the heterocyclic ring. This process can be considered an intermolecular pathway, as it involves bringing together the benzamide backbone and a separate sulfur-donating reagent. nih.gov
A notable example is the reaction of 2-halobenzamides with carbon disulfide (CS₂), which proceeds via a consecutive process involving the formation of both S-C and S-N bonds to yield the target benzisothiazol-3(2H)-ones. rsc.org Other sulfur sources, such as elemental sulfur (S₈) or potassium thiocyanate (KSCN), can also be used in transition-metal-catalyzed versions of this reaction. nih.gov The mechanism for the reaction with KSCN, for example, involves the formation of a thiocyanate intermediate, which then undergoes intramolecular nucleophilic substitution to form the final cyclized product. nih.gov
Contemporary and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes sustainability, atom economy, and efficiency, leading to the development of novel strategies for constructing the benzo[d]isothiazol-3(2H)-one skeleton.
Transition Metal-Catalyzed C-H Bond Functionalization and Cyclizations
Transition-metal catalysis has become a powerful tool for constructing complex molecules through the direct functionalization of otherwise unreactive C-H bonds. nih.govrsc.orgyoutube.com This strategy offers a more atom-economical and efficient alternative to methods requiring pre-functionalized starting materials. nih.govnih.gov
Copper-Catalyzed Reactions : Copper catalysts are frequently employed for the synthesis of benzisothiazol-3(2H)-ones. One approach involves a copper(I)-catalyzed intramolecular N–S bond formation from 2-mercaptobenzamides under an oxygen atmosphere. nih.gov The proposed mechanism suggests that a copper(I) catalyst coordinates with the 2-mercaptobenzamide, which is then oxidized by O₂ to form a Cu-S bond intermediate, ultimately leading to the product via reductive elimination. nih.gov Copper catalysts are also effective in cascade reactions starting from 2-halobenzamides and various sulfur sources like S₈, KSCN, or CS₂. nih.govrsc.org For instance, a copper-catalyzed three-component reaction of o-iodoanilines, an isocyanide (as a carbon source), and potassium sulfide (K₂S) can produce related benzothiazolethiones. organic-chemistry.orgnih.gov
Rhodium-Catalyzed Reactions : Rhodium complexes are particularly effective in catalyzing C-H activation. nih.gov While direct examples for 5-methoxybenzo[d]isothiazol-3(2H)-one are specific, the principle has been demonstrated in the synthesis of related nitrogen-containing heterocycles like isoquinolones. rsc.orgsemanticscholar.orgorganic-chemistry.org In these reactions, a directing group on the aromatic ring (such as an amide) guides the rhodium catalyst to activate a specific C-H bond, which then undergoes annulation with a coupling partner. nih.gov
| Catalyst | Substrate | Coupling Partner/Sulfur Source | Key Features | Yield Range |
| CuCl | 2-Iodobenzamides | Sulfur (S₈) | Cascade C-S bond formation and N-S cyclization. nih.gov | Good to excellent |
| Cu(I) salts | 2-Mercaptobenzamides | Oxygen (O₂) | Intramolecular oxidative dehydrogenative cyclization. nih.gov | Excellent |
| [Cp*RhCl₂]₂ | N-Benzoylsulfonamides | Olefins | C-H activation/annulation for isoindolinone synthesis. nih.gov | Good |
| Copper Powder | 2-Halobenzamides | Carbon Disulfide (CS₂) | Consecutive S-C and S-N bond formation. rsc.org | 30-89% |
Metal-Free Oxidative Cyclization Reactions (e.g., Selectfluor-mediated)
To avoid the cost and potential toxicity of transition metals, metal-free synthetic routes have been developed. These often rely on powerful oxidizing agents to facilitate the key cyclization step.
Selectfluor-Mediated Synthesis : Selectfluor, a commercially available electrophilic fluorinating agent, also functions as a potent oxidant. nih.govwikipedia.org A metal-free method utilizes Selectfluor to mediate the cyclization of 2-methylthiobenzamides into benzo[d]isothiazol-3(2H)-ones. The proposed mechanism involves the reaction of the thioether with Selectfluor to generate a transient fluorosulfonium salt. This intermediate then undergoes intramolecular cyclization and subsequent nucleophilic substitution to yield the final product. nih.gov This method is notable for its mild conditions and avoidance of metal catalysts. nih.govnih.gov
Iodine-Mediated Synthesis : Molecular iodine can also be used to promote oxidative cyclization reactions for the formation of sulfur-nitrogen heterocycles. nih.gov Hypervalent iodine reagents, in particular, are effective in mediating oxidative C-N coupling reactions under metal-free conditions to form various heterocyclic structures. mdpi.com
| Reagent | Substrate | Key Features | Yield Range |
| Selectfluor | 2-Methylthiobenzamide | Metal-free, forms a transient fluorosulfonium salt intermediate. nih.gov | Satisfactory |
| Iodine (I₂) | Thioamide derivatives | Promotes oxidative S-N bond formation. nih.gov | Good |
| Hypervalent Iodine | N'-Aryl urea compounds | Metal-free oxidative C-N coupling for benzimidazolinones. mdpi.com | Good |
Electrochemical Synthetic Routes
Electrochemistry is emerging as a powerful and sustainable tool in organic synthesis, replacing chemical oxidants or reductants with electricity. nih.gov An electrochemical dehydrogenative cyclization has been developed for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. nih.govresearchgate.net This method involves an intramolecular N-S bond formation through an N-H/S-H coupling cyclization. The process is highly efficient, operates under mild conditions, and avoids the need for metal catalysts or external chemical oxidants, with hydrogen gas being the only byproduct. researchgate.net The reaction is typically carried out using an additive such as tetrabutylammonium bromide. nih.gov
| Substrate | Additive/Electrolyte | Key Features | Yield Range |
| 2-Mercaptobenzamides | Tetrabutylammonium bromide | Metal-free, oxidant-free, produces H₂ byproduct. nih.govresearchgate.net | Moderate to good |
Regioselective Functionalization and Derivatization
Regioselective functionalization allows for the precise introduction of chemical groups at specific positions on the molecule, which is essential for tuning its biological and chemical properties. For this compound, derivatization strategies target either the nitrogen atom of the isothiazolone (B3347624) ring or the carbon atoms of the benzene (B151609) ring.
The most direct and widely employed strategy for functionalizing the isothiazolone ring of this compound is through substitution at the N-2 position. This is typically achieved via N-alkylation or N-arylation reactions, where the nitrogen atom acts as a nucleophile.
The general approach involves the deprotonation of the N-H bond using a suitable base, followed by the introduction of an electrophile, such as an alkyl or aryl halide. Common bases used in this reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of solvent and base is crucial for achieving high yields and regioselectivity. For instance, the synthesis of N-Benzyl-5-methoxybenzo[d]isothiazol-3(2H)-one can be accomplished by reacting the parent compound with benzyl bromide in the presence of a base. rsc.org Similarly, other alkyl groups, like cyclohexylmethyl, can be introduced using the corresponding alkyl bromide and a base such as potassium carbonate in acetonitrile. nih.gov
Copper-catalyzed methods have also been developed for the formation of the N–S bond, which simultaneously installs the N-substituent during the cyclization process to form the isothiazolone ring. These cascade reactions often start from 2-halobenzamides and a sulfur source, providing a pathway to a variety of N-substituted benzo[d]isothiazol-3(2H)-ones. nih.gov
The table below summarizes representative examples of N-alkylation on the benzo[d]isothiazol-3(2H)-one core, demonstrating the versatility of this approach.
| N-Substituent | Reagent | Base/Catalyst | Reference |
|---|---|---|---|
| Benzyl | Benzyl Bromide | Base (e.g., K₂CO₃) | rsc.org |
| Cyclohexylmethyl | Cyclohexylmethyl Bromide | K₂CO₃ | nih.gov |
| Butyl | 1-Iodobutane | Not specified | nih.gov |
| Aryl Groups | (Starting from 2-halobenzamides) | CuCl | nih.gov |
Introducing substituents directly onto the benzo-fused ring of this compound via classical electrophilic aromatic substitution (EAS) is less common. The predominant strategy involves the synthesis of the entire heterocyclic system from an already substituted benzene-containing precursor. nih.gov For example, the synthesis of derivatives with substituents like fluoro, chloro, or methyl groups on the benzene ring typically starts with a correspondingly substituted 2-(methylthio)benzamide, which is then cyclized to form the final product. nih.gov
From a theoretical standpoint, direct electrophilic aromatic substitution on the this compound ring would be governed by the directing effects of the existing substituents: the methoxy (B1213986) group (-OCH₃) at the C-5 position and the fused isothiazolone ring.
Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group. It donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the positions ortho (C-4, C-6) or para (C-7) to itself.
Isothiazolone Ring: The heterocyclic portion, containing an amide carbonyl and a sulfenyl group, is generally considered an electron-withdrawing and deactivating system. Such groups typically act as meta-directors relative to their points of attachment.
The interplay of these effects dictates the regioselectivity. The powerful activating and directing effect of the methoxy group would likely dominate, directing incoming electrophiles primarily to the C-6 position (ortho to the methoxy group and meta to the ring junction at C-7a) and potentially the C-4 position (ortho to the methoxy group and meta to the ring junction at C-3a). The C-7 position is sterically less accessible and electronically less favored.
The table below outlines the expected outcomes of direct electrophilic substitution based on these directing effects.
| Ring Position | Influence of -OCH₃ Group (at C-5) | Predicted Reactivity |
|---|---|---|
| C-4 | ortho (Activating) | Possible site of substitution |
| C-6 | ortho (Activating) | Most likely site of substitution |
| C-7 | para (Activating) | Less likely due to steric hindrance |
Scalable Synthesis Considerations for Advanced Research (e.g., Gram-Scale Preparations)
For advanced research and potential commercial applications, the ability to produce this compound and its derivatives on a larger scale is essential. Scalable synthesis prioritizes factors such as cost of starting materials, reaction efficiency, safety, and ease of purification.
Several synthetic methodologies for the benzo[d]isothiazol-3(2H)-one scaffold have been successfully demonstrated on the gram scale. One notable example is a metal-free, Selectfluor-mediated reaction to produce benzo[d]isothiazol-3(2H)-one-1-oxides in aqueous media. This process has been conducted on a gram scale, yielding products with high purity (92% and 87% yields for specific derivatives) without the need for column chromatography. nih.govmdpi.com The avoidance of chromatography is a significant advantage in large-scale synthesis as it reduces solvent consumption, time, and cost.
Copper-catalyzed intramolecular cyclization of 2-mercaptobenzamides is another route that has been reported to be viable for gram-scale production. nih.gov These reactions often proceed with high efficiency and can tolerate a variety of functional groups, making them suitable for producing a diverse library of derivatives.
Key considerations for achieving scalability include:
Purification Method: Developing protocols that yield a product pure enough after simple filtration or recrystallization, thus avoiding chromatography.
Reagent Choice: Utilizing commercially available, stable, and less toxic reagents. For example, using O₂ as an oxidant in some cyclization reactions is advantageous for green chemistry principles. nih.gov
Solvent System: Employing environmentally benign solvents like water or minimizing the use of organic solvents where possible. mdpi.com
Process Safety: Assessing the thermal stability of intermediates and managing potential exotherms during the reaction.
These factors are critical for transitioning a synthetic route from a laboratory-bench scale to a larger, more practical preparation suitable for advanced studies.
Molecular Mechanisms of Biological Activity Pre Clinical Investigations
Modulation of Enzymatic Pathways
The benzisothiazolone scaffold is a versatile inhibitor of various enzyme families. This activity is central to its biological effects, with derivatives showing potency against enzymes crucial in cancer, inflammation, and viral replication.
Histone Acetyltransferases (HATs): The benzisothiazolone structure is a recognized scaffold for the inhibition of HATs, which are critical epigenetic regulators and targets in cancer therapy. Studies on a range of pyrido- and benzisothiazolones have shown they can inhibit several HAT subtypes, including PCAF, CBP, Gcn5, and p300. researchgate.net The inhibition profile is dependent on the specific substitutions on the core structure, with some derivatives displaying pan-HAT inhibition and others showing preference for certain subtypes like CBP/p300. researchgate.net This suggests that 5-Methoxybenzo[d]isothiazol-3(2H)-one likely possesses HAT inhibitory activity.
Viral Proteases: Derivatives of the benzisothiazolone core have been identified as potent inhibitors of viral proteases essential for viral replication. Focused libraries of these compounds have been screened against Dengue virus (DENV) and West Nile virus (WNV) NS2B-NS3 proteases, with several derivatives showing noteworthy inhibitory activity. nih.govnih.gov Specifically, N-substituted 1,2-benzisothiazol-3(2H)-ones, including a closely related 2-(4-methoxyphenyl) derivative, have demonstrated the ability to bind near the catalytic triad (B1167595) of the DENV NS2B-NS3 protease with IC50 values in the micromolar range. nih.gov Furthermore, a benzothiazole-based inhibitor, YH-53, was found to be an effective covalent inhibitor of the main proteases (Mpro) from SARS-CoV-2, SARS-CoV, and MERS-CoV. mdpi.com
Other Enzymes: The oxidized form of the parent compound, known as saccharin (B28170), and its derivatives are well-documented inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and CA XII. tandfonline.comnih.govchemicalmarket.net This has positioned saccharin as a lead compound for the development of novel anticancer drugs. chemicalmarket.net Additionally, certain saccharin derivatives have been synthesized and shown to act as competitive inhibitors of tyrosinase. nih.gov
Below is a table summarizing the inhibitory activities of various benzisothiazolone derivatives against specific enzymes.
| Derivative Class | Target Enzyme | Key Findings |
| Pyrido- & Benzisothiazolones | Histone Acetyltransferases (PCAF, CBP, Gcn5, p300) | Exhibit subtype-selective inhibition, with some derivatives showing submicromolar potency against CBP. researchgate.net |
| N-substituted Benzisothiazolones | Dengue Virus NS2B-NS3 Protease | Derivatives bind near the catalytic triad, inhibiting protease activity with IC50 values in the micromolar range. nih.gov |
| Benzothiazole (B30560) Ketones | Coronaviral Main Proteases (Mpro) | Act as covalent inhibitors, forming a bond with the catalytic cysteine residue. mdpi.com |
| Saccharin Derivatives | Carbonic Anhydrases (CA IX, CA XII) | Show selective inhibition of tumor-associated isoforms in the nanomolar range. tandfonline.comnih.gov |
| 6-(phenylthiourenyl) saccharin | Tyrosinase | Acts as a competitive inhibitor with a Ki value of 3.95 μM. nih.gov |
The mechanism of action for many isothiazolone (B3347624) compounds involves direct interaction with thiol groups on proteins, particularly the sulfhydryl group of cysteine residues. researchgate.net This interaction can lead to the formation of disulfide derivatives, impairing the function of critical enzymes. researchgate.net
This mechanism is explicitly demonstrated in the inhibition of coronaviral main proteases (Mpro). The inhibitor YH-53, which features a benzothiazolyl ketone warhead, forms a covalent bond with the catalytic cysteine (Cys145) in the enzyme's active site. mdpi.com This covalent modification irreversibly inhibits the enzyme, highlighting a key strategy by which benzisothiazole-based compounds exert their effects. The electrophilic nature of the isothiazolone ring makes it susceptible to nucleophilic attack from the thiolate anion of a cysteine residue, a common mechanism for covalent inhibitors targeting this amino acid. mdpi.commdpi.com
Ligand-Receptor Interactions and Functional Modulation
While no studies have directly linked this compound to Metabotropic Glutamate (B1630785) Receptor 4 (mGluR4) or Liver X Receptor (LXR), research on related isothiazole (B42339) structures indicates a potential for interaction with the metabotropic glutamate receptor family. Various isothiazole-containing compounds have been developed as selective negative allosteric modulators (NAMs) for mGluR5 and as antagonists for mGluR1. nih.govresearchgate.netnih.gov This suggests that the isothiazole scaffold is capable of binding to these G-protein-coupled receptors and modulating their activity, although the specific affinity for mGluR4 remains uninvestigated. There is currently no available literature connecting the benzisothiazolone structure to the Liver X Receptor.
Cellular Pathway Modulation in In Vitro Models
The parent compound, 1,2-benzisothiazolin-3-one (BIT), has been shown to impact mitochondrial function and cellular energy metabolism. A study comparing BIT with another isothiazolinone biocide in a murine brain endothelial cell line found that BIT exposure leads to an increase in the generation of reactive oxygen species (ROS) at both the cellular and mitochondrial levels. nih.gov The study also observed that BIT treatment decreased the mitochondrial membrane potential (MMP) and caused a direct disturbance in the mitochondrial bioenergetic flux. nih.gov This indicates that the benzisothiazolone structure can disrupt oxidative phosphorylation and impair the primary energy-producing pathways of the cell.
The table below details the observed effects of the parent compound on cellular bioenergetics.
| Compound | Cell Model | Effect on Mitochondrial Function |
| 1,2-benzisothiazolin-3-one (BIT) | Murine Brain Endothelial Cells (bEND.3) | Increased mitochondrial ROS generation. nih.gov |
| Decreased mitochondrial membrane potential. nih.gov | ||
| Disturbance in mitochondrial bioenergetic flux. nih.gov |
Influence on Cellular Stress Responses (e.g., Reactive Oxygen Species Homeostasis)
Cellular stress responses are a set of molecular pathways that cells activate to cope with various internal and external disturbances, including exposure to chemical compounds. A key aspect of this is the management of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. While essential in small amounts for cell signaling, excessive ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids.
Pre-clinical assessment of a compound such as this compound would involve investigating its capacity to modulate cellular stress pathways and impact ROS homeostasis. This would typically include a variety of in vitro assays using cell cultures. For instance, researchers would measure the levels of intracellular ROS after treating cells with the compound. They would also examine the activation of key proteins involved in the oxidative stress response, such as transcription factors that regulate the expression of antioxidant enzymes. The objective is to determine if the compound's biological effects are mediated through the induction of cellular stress or if it possesses antioxidant properties that help mitigate it.
Table 1: Methodologies for Assessing Influence on Cellular Stress Responses
| Parameter Measured | Typical Assays/Techniques | Purpose |
| Intracellular ROS Levels | Fluorescent probes (e.g., DCFDA, MitoSOX) followed by flow cytometry or fluorescence microscopy | To quantify the generation of reactive oxygen species within cells upon compound treatment. |
| Antioxidant Enzyme Activity | Spectrophotometric assays for enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase | To determine if the compound alters the cell's natural antioxidant defense mechanisms. |
| Oxidative Damage Markers | ELISAs or Western blotting for markers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) for DNA damage, or protein carbonylation for protein damage | To assess the extent of molecular damage caused by potential oxidative stress induced by the compound. |
| Stress-activated Protein Kinase (SAPK) Activation | Western blotting for phosphorylated forms of JNK and p38 MAP kinases | To investigate the activation of key signaling pathways involved in the cellular response to stress. |
Advanced Target Identification and Validation Methodologies
Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. Several advanced methodologies are employed for this purpose.
Genetic Screening Approaches for Identifying Cellular Targets (e.g., Yeast Deletion Collections)
Genetic screening in model organisms like the budding yeast, Saccharomyces cerevisiae, is a powerful tool for identifying potential drug targets. Yeast deletion collections, where each strain has a single gene deleted, can be used to screen for hypersensitivity or resistance to a compound. If a strain lacking a particular gene is significantly more sensitive to this compound, it suggests that the protein product of that gene may be the compound's target or part of a pathway that is affected by the compound.
This high-throughput approach allows for an unbiased, genome-wide search for genes that interact with the compound, providing valuable clues about its mechanism of action.
Biochemical and Proteomic Strategies for Molecular Target Elucidation
A variety of biochemical and proteomic techniques can be employed to directly identify the protein targets of a small molecule. These methods aim to find proteins that physically interact with the compound of interest.
Affinity Chromatography: In this method, this compound would be chemically modified and attached to a solid support (a resin). A cellular lysate is then passed over this resin. Proteins that bind to the compound will be retained on the resin and can be subsequently eluted and identified using mass spectrometry.
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a compound to its target protein can increase the protein's thermal stability. nih.govnih.gov Intact cells or cell lysates are treated with the compound and then heated to various temperatures. The aggregated proteins are removed, and the remaining soluble proteins are analyzed. An increase in the amount of a specific protein remaining in solution at higher temperatures in the presence of the compound indicates a direct binding interaction. nih.govnih.gov
Activity-Based Protein Profiling (ABPP): This approach uses chemical probes that are designed to covalently bind to the active sites of specific enzyme families. nih.govuniversiteitleiden.nlmtoz-biolabs.com While not directly applicable for every compound, if this compound were suspected of targeting a particular enzyme class, a competitive ABPP experiment could be performed. In this setup, a cell lysate is pre-incubated with the compound before adding a broad-spectrum activity-based probe for that enzyme family. A decrease in the labeling of a specific enzyme by the probe would suggest that the compound is binding to and blocking the active site of that enzyme. nih.govuniversiteitleiden.nlmtoz-biolabs.com
Table 2: Methodologies for Advanced Target Identification
| Methodology | Principle | Typical Output |
| Genetic Screening (Yeast Deletion Collections) | Identifies gene deletions that confer hypersensitivity or resistance to the compound. | A list of candidate genes whose protein products may be direct or indirect targets of the compound. |
| Affinity Chromatography | The compound is immobilized, and cellular proteins that bind to it are isolated and identified. | A list of proteins that physically interact with the compound. |
| Cellular Thermal Shift Assay (CETSA) | Compound binding stabilizes the target protein against heat-induced denaturation. nih.govnih.gov | Identification of proteins with increased thermal stability in the presence of the compound, indicating direct binding. nih.govnih.gov |
| Activity-Based Protein Profiling (ABPP) | Competitive binding between the compound and a chemical probe for the active sites of an enzyme family. nih.govuniversiteitleiden.nlmtoz-biolabs.com | Identification of specific enzymes whose activity is inhibited by the compound. |
Structure Activity Relationship Sar Studies of 5 Methoxybenzo D Isothiazol 3 2h One Analogs
Elucidating the Influence of the Methoxy (B1213986) Group Position on Activity
The position of the methoxy group on the benzo[d]isothiazol-3(2H)-one scaffold is a critical determinant of the molecule's biological activity. While direct and extensive SAR studies specifically on the 5-methoxy isomer are not abundantly available in the public domain, principles from related structures suggest that the electronic and steric properties imparted by the methoxy group at this position can significantly modulate interactions with biological targets.
Investigating the Impact of N-Substitution on Compound Potency and Selectivity
Modification at the nitrogen atom (N-2 position) of the isothiazolone (B3347624) ring is a common and effective strategy to modulate the potency and selectivity of benzo[d]isothiazol-3(2H)-one analogs. A variety of substituents, ranging from simple alkyl chains to more complex aryl and heterocyclic moieties, have been explored in the broader class of benzisothiazolones. These substitutions can influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its steric and electronic profile, thereby affecting its interaction with biological targets.
For instance, the introduction of different N-substituents has been shown to yield compounds with a wide range of biological activities, including antimicrobial and psychotropic effects. nih.gov The nature of the N-substituent can directly impact the compound's ability to fit into a specific binding pocket of a receptor or enzyme. The size, shape, and flexibility of the substituent are crucial for optimizing these interactions.
Below is a representative table illustrating the effect of N-substitution on the activity of benzo[d]isothiazol-3(2H)-one derivatives, based on data from analogous series.
| N-Substituent | Observed Biological Activity Trend |
| Small Alkyl Groups (e.g., Methyl, Ethyl) | Often maintains or slightly modifies the parent compound's activity. |
| Longer Alkyl Chains (e.g., Butyl, Hexyl) | Can increase lipophilicity, potentially enhancing membrane permeability and affecting activity. |
| Aryl Groups (e.g., Phenyl) | Introduces potential for additional pi-stacking interactions, which can significantly alter potency and selectivity. |
| Substituted Aryl Groups | Allows for fine-tuning of electronic and steric properties to optimize target engagement. |
| Heterocyclic Groups | Can introduce specific hydrogen bonding opportunities and alter the overall polarity and solubility. |
Rational Design Principles for Optimized Analogs
The rational design of optimized 5-Methoxybenzo[d]isothiazol-3(2H)-one analogs involves a multi-faceted approach that leverages an understanding of the target's structure and the SAR of existing ligands. A key principle is the strategic modification of the lead compound to enhance desired properties while minimizing off-target effects.
One common strategy is scaffold hopping , where the core benzo[d]isothiazol-3(2H)-one structure is retained, but peripheral substituents are altered to explore new chemical space and improve activity. This includes modifications at both the N-2 position and on the benzene (B151609) ring.
Another important principle is the use of bioisosteric replacements . This involves substituting a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, a methoxy group might be replaced with other small, electron-donating groups to fine-tune the electronic properties of the aromatic ring.
Structure-based drug design , where the three-dimensional structure of the biological target is known, allows for the computational modeling of ligand-receptor interactions. This can guide the design of analogs with improved binding affinity and selectivity. Docking studies can predict how different substituents will fit into the binding site and inform the selection of modifications most likely to enhance activity.
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry can play a profound role in the biological activity of chiral molecules. If a derivative of this compound possesses a stereocenter, it is highly likely that the different enantiomers or diastereomers will exhibit distinct pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a ligand.
One enantiomer may bind with high affinity to the target, leading to the desired therapeutic effect, while the other enantiomer may be inactive or even produce undesirable side effects. This phenomenon of enantioselectivity has been well-documented for a wide range of drugs.
For example, in a study of (methoxyalkyl)thiazole inhibitors of 5-lipoxygenase, the resolution of a chiral compound showed that one enantiomer was 50-150 times more potent than the other in in vitro assays. nih.gov This highlights the critical importance of evaluating the activity of individual stereoisomers when a chiral center is present in a molecule. The synthesis and testing of enantiomerically pure compounds are therefore essential steps in the development of optimized and safer therapeutic agents derived from the this compound scaffold.
Computational and Theoretical Investigations
Molecular Docking Simulations for Predicting Ligand-Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug design for identifying potential drug candidates by simulating the interaction between a ligand and the binding site of a target protein. nih.govbiointerfaceresearch.com
For 5-Methoxybenzo[d]isothiazol-3(2H)-one, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with various biological targets. The process involves:
Preparation of the Ligand and Receptor: A three-dimensional structure of this compound is generated and energetically minimized. A target protein structure, typically obtained from a repository like the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
Docking Algorithm: A scoring function is used to evaluate different binding poses of the ligand within the receptor's active site, calculating a score that estimates the binding affinity.
Analysis of Results: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues of the protein.
While specific docking studies on this compound are not widely documented, the methodology is extensively applied to structurally related compounds. For instance, studies on other benzothiazole (B30560) and thiazole (B1198619) derivatives have successfully used molecular docking to predict their binding interactions with targets like protein kinases, estrogen receptors, and enzymes involved in cancer pathways. biointerfaceresearch.comchemrevlett.commdpi.com These studies establish a framework for how this compound could be virtually screened against various receptors to hypothesize its potential biological activities.
Molecular Dynamics and Metadynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules over time. It provides detailed insights into the dynamic behavior of a system, offering a more realistic representation of the ligand-receptor complex compared to the static picture provided by molecular docking. analis.com.my
When applied to this compound, MD simulations could:
Assess Binding Stability: Starting from a docked pose, an MD simulation can assess the stability of the ligand-receptor complex over a period of nanoseconds. This helps validate the docking results by observing whether the ligand remains stably bound in the active site.
Reveal Conformational Changes: Both the ligand and the protein are flexible. MD simulations can reveal important conformational changes in the protein upon ligand binding and show how the ligand adapts its own conformation within the binding pocket.
Calculate Binding Free Energy: Techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy.
Metadynamics is an enhanced sampling technique used in conjunction with MD simulations to explore complex energy landscapes and overcome high energy barriers. This would be particularly useful for studying the unbinding process of this compound from its target, providing insights into its residence time, which is a critical parameter for drug efficacy. Studies on related heterocyclic compounds have utilized MD simulations to confirm the stability of docked complexes and understand the dynamic interactions that govern binding. biointerfaceresearch.comanalis.com.my
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. DFT provides valuable information about molecular geometry, orbital energies, and reactivity. researchgate.netresearchgate.net
For this compound, DFT calculations can be used to determine:
Optimized Molecular Geometry: To find the most stable three-dimensional arrangement of its atoms.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com
Reactivity Descriptors: DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. scispace.com
Spectroscopic Predictions: Theoretical vibrational frequencies (FT-IR) and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. doi.org
A computational study on the parent compound, 1,2-benzisothiazol-3(2H)-one, utilized DFT methods to derive its standard molar enthalpy of formation and evaluate its aromaticity. researchgate.net Similarly, DFT calculations have been performed on complex derivatives to analyze their molecular structure and HOMO-LUMO energies. researchgate.netmdpi.com These precedents indicate that DFT would be a powerful tool for characterizing the fundamental electronic properties and reactivity of this compound.
In Silico Pharmacokinetic Profiling for Predictive ADME Behavior
In silico pharmacokinetic profiling involves using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions are vital in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles, saving time and resources. msu-journal.com
Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), can estimate key ADME-related parameters for this compound. While extensive experimental data is not available, computational tools can provide valuable initial assessments. For the closely related structure, this compound 1,1-dioxide, publicly available computed properties provide an example of such a profile. nih.gov
Key predicted properties include:
Lipophilicity (logP): An indicator of a molecule's solubility and ability to cross cell membranes.
Water Solubility (logS): Crucial for absorption and formulation.
Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses whether a compound has physicochemical properties that would make it a likely orally active drug.
Metabolic Stability: Predictions of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
The table below presents a typical set of computationally predicted ADME and physicochemical properties that would be evaluated for this compound, based on data available for analogous structures and standard in silico models. nih.govmdpi.com
Table 1: Predicted Physicochemical and ADME Properties Note: The following values are computationally predicted and serve as estimations for guiding experimental work.
| Property | Predicted Value/Descriptor | Significance |
|---|---|---|
| Molecular Weight | ~195.22 g/mol | Influences diffusion and transport across membranes. |
| XLogP3 | ~1.5 - 2.0 | Indicates moderate lipophilicity, favorable for bioavailability. |
| Hydrogen Bond Donors | 1 | Affects solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 | Affects solubility and receptor binding. |
| Topological Polar Surface Area (TPSA) | ~58 Ų | Predicts transport properties like intestinal absorption. |
| Lipinski's Rule of Five | Pass (0 violations) | Suggests potential for oral bioavailability. |
| GI Absorption | High (Predicted) | Indicates good absorption from the gastrointestinal tract. |
| BBB Permeant | Yes (Predicted) | Suggests potential to cross the blood-brain barrier. |
Pre Clinical Pharmacokinetic and Biotransformation Studies Excluding Dosage, Administration, Safety, Human Clinical Data
In Vitro Metabolic Stability and Metabolite Identification (e.g., Plasma, Microsomal, and Hepatocyte Stability)
No studies detailing the in vitro metabolic stability of 5-Methoxybenzo[d]isothiazol-3(2H)-one in plasma, liver microsomes, or hepatocytes were identified. Furthermore, there is no available information regarding the identification of its metabolites in these in vitro systems.
In Vivo Metabolic Fate and Excretion Pathways in Animal Models
There is a lack of published research on the in vivo metabolic fate of this compound in any preclinical animal models. Consequently, information regarding its metabolic pathways and the routes and extent of its excretion (e.g., via urine or feces) is not available.
Bioavailability Characterization in Pre-clinical Models (Focus on Absorption Mechanisms and Extent, Not Quantitative Human Data)
No preclinical studies were found that characterized the bioavailability of this compound. Data on its absorption mechanisms and the extent of its absorption in animal models have not been documented in the available literature.
Plasma Protein Binding Characteristics and Implications for Distribution
Information on the plasma protein binding characteristics of this compound is not available. Therefore, any potential implications of protein binding on the compound's distribution within the body remain unknown.
Analytical and Spectroscopic Characterization Methods in Advanced Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 5-Methoxybenzo[d]isothiazol-3(2H)-one. core.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule. researchgate.netnih.gov
¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, distinct signals are expected for the methoxy (B1213986) group protons, the aromatic protons on the benzene (B151609) ring, and the N-H proton of the isothiazole (B42339) ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons reveal the substitution pattern on the benzene ring.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Signals corresponding to the methoxy carbon, the aromatic carbons, and the carbonyl carbon (C=O) would be observed at characteristic chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. core.ac.uk
2D NMR Techniques: For complex structural elucidation, 2D NMR experiments are crucial. researchgate.net
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the connectivity of adjacent protons, particularly within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems, for instance, linking the methoxy protons to the aromatic ring. core.ac.uk
Mechanistic insights into reactions involving this compound can also be gained by monitoring changes in the NMR spectra over time or by characterizing reaction intermediates and products.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| -OCH₃ | ~3.8 - 4.0 | ~55 - 60 | C-5 |
| H-4 | ~7.0 - 7.2 | ~115 - 120 | C-3a, C-5, C-6 |
| H-6 | ~7.3 - 7.5 | ~120 - 125 | C-4, C-5, C-7a |
| H-7 | ~7.8 - 8.0 | ~110 - 115 | C-3a, C-5, C-6 |
| N-H | Broad, variable | N/A | C-3, C-7a |
| C-3 (C=O) | N/A | ~165 - 170 | N/A |
| C-3a | N/A | ~135 - 140 | N/A |
| C-5 | N/A | ~160 - 165 | N/A |
| C-7a | N/A | ~125 - 130 | N/A |
Mass Spectrometry Techniques for Metabolite Identification and Covalent Adduct Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its transformation products. nih.gov
Metabolite Identification: When a compound like this compound is introduced into a biological system, it can undergo various metabolic transformations. MS-based metabolomics is the primary tool for identifying these metabolites. nih.govplos.org Common metabolic reactions include oxidation (e.g., hydroxylation), reduction, hydrolysis, and conjugation. By comparing the HRMS data of samples before and after metabolic processing, new peaks corresponding to potential metabolites can be detected. osti.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions. The resulting fragmentation pattern provides structural information that helps to pinpoint the site of modification on the parent molecule. nih.gov
Covalent Adduct Analysis: Certain reactive compounds can form covalent bonds with biological macromolecules, such as proteins. This is a key mechanism for many targeted covalent inhibitors. mdpi.com Mass spectrometry is the definitive method for confirming the formation of such covalent adducts. By analyzing the target protein after incubation with the compound, an increase in the protein's mass corresponding to the mass of the bound molecule (or a fragment) can be detected. mdpi.com Further analysis, often involving proteolytic digestion of the protein followed by LC-MS/MS, can identify the specific amino acid residue(s) that have been modified.
Table 2: Potential Metabolic Transformations of this compound and Corresponding Mass Shifts
| Metabolic Reaction | Description | Change in Molecular Formula | Mass Shift (Da) |
|---|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the aromatic ring. | +O | +15.9949 |
| O-Demethylation | Removal of the methyl group from the methoxy ether, forming a phenol. | -CH₂ | -14.0157 |
| N-Dealkylation (if N-substituted) | Removal of an alkyl group from the nitrogen atom. | Variable | Variable |
| Glucuronidation | Conjugation with glucuronic acid. | +C₆H₈O₆ | +176.0321 |
| Sulfation | Conjugation with a sulfate (B86663) group. | +SO₃ | +79.9568 |
Vibrational Spectroscopy (IR) for Functional Group Analysis and Reaction Pathway Monitoring
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. copbela.org
For this compound, the IR spectrum would display characteristic absorption bands that confirm its structure. uniroma1.it Key expected vibrations include:
N-H stretch: A band in the region of 3100-3300 cm⁻¹.
C-H stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹. libretexts.org
C=O stretch: A strong absorption band for the carbonyl group of the lactam ring, expected around 1680-1720 cm⁻¹.
S=O stretches: Strong absorptions for the symmetric and asymmetric stretching of the sulfone group (if present, as in the 1,1-dioxide form) would be found in the 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively.
C=C stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. vscht.cz
C-O stretch: The aryl ether C-O stretch of the methoxy group would produce a band around 1200-1275 cm⁻¹.
IR spectroscopy is also a valuable tool for monitoring the progress of chemical reactions. For example, in a reaction involving the modification of the carbonyl group, the disappearance of its characteristic C=O stretching band and the appearance of new bands (e.g., an O-H band for a reduction reaction) can be tracked in real-time to determine reaction completion.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretch | 3100 - 3300 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (-OCH₃) | Stretch | 2850 - 2960 | Medium-Weak |
| Lactam Carbonyl (C=O) | Stretch | 1680 - 1720 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Variable |
| Aryl Ether (Ar-O-CH₃) | Asymmetric Stretch | 1200 - 1275 | Strong |
| Sulfone (S=O) in dioxide form | Asymmetric & Symmetric Stretch | 1300-1350 & 1150-1200 | Strong |
X-ray Crystallography for Solid-State Structure Determination of the Compound and its Molecular Complexes
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain an electron density map from which a detailed molecular model can be built.
This technique yields precise data on:
Bond Lengths and Angles: Providing confirmation of the molecular connectivity and geometry.
Torsion Angles: Defining the conformation of the molecule in the solid state.
Planarity: Determining the planarity of the fused ring system.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including hydrogen bonds (e.g., involving the N-H and C=O groups), π–π stacking interactions between aromatic rings, and other van der Waals forces. mdpi.comresearchgate.net
Furthermore, co-crystallizing the compound with a target molecule, such as an enzyme or receptor, can provide an atomic-level snapshot of the molecular complex. This is invaluable for understanding binding modes, identifying key intermolecular interactions that mediate binding, and guiding structure-based drug design. The crystal structure of a related compound, 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, reveals the typical planarity of the benzisothiazole ring system and the key intermolecular forces that dictate its crystal packing. researchgate.net
Table 4: Representative Crystallographic Data for a Benzo[d]isothiazole Derivative
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry elements within the unit cell. | e.g., P2₁/c nih.gov |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Compound-specific |
| Hydrogen Bonding | Key directional intermolecular interaction. | Often observed between N-H donors and C=O or S=O acceptors. |
| π–π Stacking | Interaction between aromatic rings. | Often observed, influencing crystal packing. |
Optical Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism) for Binding Interactions and Conformational Studies
Optical spectroscopy techniques probe the electronic properties of molecules and are highly sensitive to changes in the molecular environment, making them ideal for studying binding interactions and conformational changes.
UV-Vis Spectroscopy: Ultraviolet-visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The benzisothiazole core of this compound is a chromophore that absorbs light in the UV region. The resulting spectrum can be used for quantitative analysis. When the compound binds to a macromolecule like a protein or DNA, changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λₘₐₓ) or a change in molar absorptivity (hypochromism or hyperchromism), can indicate an interaction. longdom.org
Fluorescence Spectroscopy: Some benzothiazole (B30560) derivatives are known to be fluorescent. researchgate.net Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is often more sensitive than UV-Vis spectroscopy. The fluorescence intensity, emission wavelength, and lifetime can all be affected by the local environment. A change in these parameters upon the addition of a binding partner can be used to quantify binding affinities and probe the nature of the binding site.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. nih.gov While this compound is itself achiral, it can give rise to an "induced" CD signal upon binding to a chiral macromolecule like a protein or nucleic acid. nih.gov The shape and magnitude of this induced CD signal can provide information about the binding geometry. Furthermore, changes in the CD spectrum of the macromolecule itself (e.g., in the far-UV region for protein secondary structure or the near-UV region for protein tertiary structure) can report on conformational changes that occur upon ligand binding. mdpi.commdpi.com
Table 5: Application of Optical Spectroscopy to Study Molecular Interactions
| Technique | Observed Phenomenon | Interpretation |
|---|---|---|
| UV-Vis Spectroscopy | Bathochromic Shift (Red Shift) | Change in polarity of the chromophore's environment. |
| Hypsochromic Shift (Blue Shift) | Change in polarity of the chromophore's environment. | |
| Hypochromism / Hyperchromism | Indicates interaction, often intercalation in DNA or binding to a protein pocket. longdom.org | |
| Fluorescence Spectroscopy | Quenching or Enhancement | Binding event, change in local environment. |
| Emission Wavelength Shift | Change in the polarity of the fluorophore's environment upon binding. | |
| Circular Dichroism (CD) | Induced CD Signal | Binding of an achiral ligand to a chiral macromolecule. nih.gov |
| Change in Macromolecule's CD Spectrum | Ligand-induced conformational change in the protein or DNA. mdpi.com |
Potential Research Applications and Future Directions
Development as Chemical Biology Probes for Mechanistic Interrogation
The benzo[d]isothiazolone scaffold has proven to be a versatile tool for developing inhibitors of crucial biological targets. mdpi.comnih.gov For instance, derivatives such as 5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one (ML089) and 6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one (Thr101) are potent inhibitors of phosphomannose isomerase (PMI), an enzyme implicated in anti-tumor and blood glucose regulation pathways. mdpi.com This inhibitory action highlights the potential of the core structure to be adapted into chemical probes.
By modifying the 5-Methoxybenzo[d]isothiazol-3(2H)-one structure—for example, by incorporating reporter tags like fluorophores or biotin—researchers could create powerful tools for mechanistic studies. Such probes would enable the direct visualization and pull-down of cellular targets, facilitating a deeper understanding of the molecular interactions and biological pathways modulated by this class of compounds. The methoxy (B1213986) group at the 5-position could influence binding affinity and selectivity, making this specific derivative a valuable candidate for developing novel and highly specific chemical probes to explore new biological landscapes.
Applications in Catalysis and Materials Science (e.g., Antifouling Agents)
In materials science, benzo[d]isothiazol-3(2H)-one (BIT) and its N-alkylated derivative, 2-butylbenzo[d]isothiazol-3(2H)-one (BBIT), are well-established as industrial biocides. mdpi.commedchemexpress.com They are widely used as preservatives and antifouling agents in water-based solutions like paints, cutting fluids, and coatings to prevent the growth of bacteria, fungi, and algae. mdpi.commedchemexpress.comnih.gov The efficacy of these compounds stems from their antimicrobial properties. mdpi.comresearchgate.net
The introduction of a 5-methoxy group to this scaffold could modulate its electronic structure and lipophilicity, potentially enhancing its efficacy or altering its spectrum of activity as an antifouling agent. Further investigation into this compound could lead to the development of a new generation of more effective or environmentally benign antifouling materials. While direct applications in catalysis are less explored, the heterocyclic nature of the compound suggests potential as a ligand in coordination chemistry, an area ripe for future research. mdpi.com
New Therapeutic Hypothesis Generation Based on Benzo[d]isothiazolone Scaffold Activity
The benzo[d]isothiazolone scaffold is a "privileged structure" in drug discovery, demonstrating a remarkable range of biological activities. mdpi.com Derivatives have been synthesized and evaluated for actions including antibacterial, antifungal, antineoplastic, and hypoglycemic effects. mdpi.com This versatility provides a strong foundation for generating new therapeutic hypotheses for derivatives like this compound.
Recent research has expanded the therapeutic potential of this scaffold significantly:
Cancer Immunotherapy: Certain benzo[d]isothiazole derivatives have been identified as potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy. nih.gov One such derivative, compound D7, showed an IC50 value of 5.7 nM, offering a promising starting point for non-antibody-based cancer treatments. nih.gov
Antiproliferative Activity: Various benzo[d]isothiazole compounds have demonstrated marked cytotoxicity against human cancer cell lines, particularly those derived from leukemia. nih.gov
Neurological and Other Activities: The oxidized versions of the scaffold, such as benzo[d]isothiazol-3(2H)-one-1-oxides, have shown potential as antifungal, anxiolytic, and psychotropic agents. nih.gov
The 5-methoxy derivative remains a largely untapped resource within this scaffold's therapeutic potential. Its unique substitution pattern warrants investigation across these and other disease areas, with the potential to uncover novel mechanisms of action and lead to new clinical candidates.
| Therapeutic Area | Specific Target/Activity | Example Derivative(s) | Reference |
|---|---|---|---|
| Oncology | PD-1/PD-L1 Interaction Inhibition | Compound D7 | nih.gov |
| Oncology | Antiproliferative (Leukemia) | Benzo[d]isothiazole Schiff bases | nih.gov |
| Oncology/Metabolic | Phosphomannose Isomerase (PMI) Inhibition | 5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one (ML089) | mdpi.com |
| Infectious Disease | Antibacterial & Antifungal | Benzo[d]isothiazol-3(2H)-one (BIT) | mdpi.com |
| CNS/Infectious Disease | Anxiolytic, Psychotropic, Antifungal | Benzo[d]isothiazol-3(2H)-one-1-oxides | nih.gov |
Challenges and Opportunities in the Comprehensive Exploration of Benzo[d]isothiazol-3(2H)-one Derivatives
The exploration of benzo[d]isothiazol-3(2H)-one derivatives, including the 5-methoxy variant, presents both challenges and significant opportunities.
Challenges:
Synthesis: While numerous synthetic methods exist, including copper-catalyzed and electrochemical approaches, challenges remain in achieving regioselectivity for complex derivatives and developing environmentally sustainable ("green") synthetic protocols. mdpi.com High temperatures and long reaction times required for some methods can limit functional group tolerance. arkat-usa.org
Structure-Activity Relationship (SAR): A comprehensive understanding of how specific substituents, such as the 5-methoxy group, affect the biological activity and target specificity of the scaffold is still lacking. Systematic SAR studies are needed to guide rational drug design.
Opportunities:
Untapped Chemical Space: The functionalization of the benzo[d]isothiazolone core is far from exhausted. arkat-usa.org There is a vast chemical space to be explored by introducing diverse substituents at various positions on the ring system, leading to novel compounds with unique properties.
Novel Methodologies: The development of modern synthetic techniques, such as photochemical and electrochemical reactions, offers new avenues for creating these molecules under milder and more efficient conditions. mdpi.com The use of advanced oxidation methods, for example using Selectfluor, provides facile and green approaches to important oxidized derivatives like benzo[d]isothiazol-3(2H)-one-1-oxides and saccharins. mdpi.com
New Biological Targets: The proven success of the scaffold against a range of targets suggests that screening libraries of its derivatives against new and emerging biological targets could yield high-impact discoveries in drug development. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 5-methoxybenzo[d]isothiazol-3(2H)-one derivatives?
A copper-catalyzed one-pot synthesis is widely used, involving N-substituted 2-halobenzamides, CuCl (10 mol%), sulfur powder, and a base (K₂CO₃ or Cs₂CO₃) in DMF at 75–135°C under nitrogen. This method achieves yields up to 93% and allows for diverse N-substitutions via C–S/N–S bond formation . Characterization typically includes NMR, FT-IR, and elemental analysis.
Q. How are structural and purity characteristics validated for benzo[d]isothiazol-3(2H)-one derivatives?
Key techniques include:
- ¹H/¹³C NMR : Confirms substituent integration and electronic environments (e.g., methoxy groups at δ ~3.8 ppm in CDCl₃) .
- FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C–H bending .
- Elemental analysis : Validates C, H, N, and S composition (±0.4% tolerance) .
- Melting points : Used as preliminary purity indicators (e.g., 146–147°C for N-(4-methoxyphenyl) derivatives) .
Q. What reaction conditions optimize yields in copper-catalyzed syntheses?
- Temperature : 110–120°C balances reactivity and side-reaction suppression.
- Catalyst loading : 10 mol% CuCl ensures efficient C–S bond formation without excess metal residues.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance copper-sulfur intermediate stability .
Q. What safety precautions are critical when handling benzo[d]isothiazol-3(2H)-one derivatives?
- Avoid skin contact due to allergenic risks (e.g., 1,2-benzisothiazol-3(2H)-one mixtures may cause sensitization) .
- Use fume hoods for reactions involving sulfur powders or halogenated intermediates.
Advanced Research Questions
Q. How are selective oxidation pathways applied to synthesize sulfoxide or sulfone derivatives?
Selectfluor in aqueous media enables controlled oxidation of the thione sulfur. For example, 2-butylbenzo[d]isothiazol-3(2H)-one reacts with Selectfluor at room temperature to yield sulfoxides (87% NMR yield). Sequential oxidation with m-CPBA produces sulfones (e.g., saccharin derivatives) .
Q. What methodologies assess the bioactivity of benzo[d]isothiazol-3(2H)-one derivatives in marine environments?
Antifouling activity is tested via:
- Algal inhibition assays : Measure growth suppression of Isochrysis galbana and Platymonas subcordiformis .
- Barnacle nauplii toxicity studies : Evaluate LC₅₀ values using standardized OECD protocols.
Q. How are degradation pathways of substituted derivatives analyzed under advanced oxidation conditions?
Real-time mass spectrometry (LDI-LTQ-Orbitrap) detects short-lived intermediates during UV/H₂O₂ treatment. For example, hydroxyl radical adducts and ring-opened fragments are identified via high-resolution tandem MS .
Q. What strategies improve catalytic efficiency in copper-mediated C–S bond formation?
- Ligand modulation : Pyridine-based ligands enhance Cu(I) stability.
- Substituent effects : Electron-donating groups (e.g., methoxy) accelerate cyclization kinetics .
Q. How do structural modifications influence structure-activity relationships (SAR) in pharmacological studies?
Q. What crystallographic techniques confirm solid-state structures of derivatives?
Single-crystal X-ray diffraction (Mo Kα radiation) resolves bond lengths and angles. For example, N-(4-methoxyphenyl) derivatives show planar isothiazolone rings with dihedral angles <5° relative to substituents .
Q. How are reaction intermediates characterized in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
